(6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The starting materials often include 3,4,5-trimethoxybenzaldehyde and phenoxymethylamine, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxymethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve moderate temperatures (50-100°C) and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer effects, although specific studies and clinical trials are necessary to confirm these properties.
Industry
In industry, the compound could be used in the development of new materials, particularly in the field of organic electronics or as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Acetylacetone: Known for its keto-enol tautomerism and use in coordination chemistry.
Diketene: Used in the synthesis of acetoacetic acid derivatives.
Uniqueness
What sets (6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its complex structure, which allows for a wide range of chemical modifications and potential applications in various fields. Its unique combination of functional groups provides opportunities for diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C22H20N4O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(6Z)-5-imino-2-(phenoxymethyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H20N4O5S/c1-28-16-10-13(11-17(29-2)19(16)30-3)9-15-20(23)26-22(24-21(15)27)32-18(25-26)12-31-14-7-5-4-6-8-14/h4-11,23H,12H2,1-3H3/b15-9-,23-20? |
InChI Key |
MGUSLWVWZSDEKF-IOBVOHSESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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